4-tert-butylsulfanyl-N,N-dimethylaniline
CAS No.:
Cat. No.: VC13648625
Molecular Formula: C12H19NS
Molecular Weight: 209.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H19NS |
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Molecular Weight | 209.35 g/mol |
IUPAC Name | 4-tert-butylsulfanyl-N,N-dimethylaniline |
Standard InChI | InChI=1S/C12H19NS/c1-12(2,3)14-11-8-6-10(7-9-11)13(4)5/h6-9H,1-5H3 |
Standard InChI Key | LOWHNDSUAVOSHC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)SC1=CC=C(C=C1)N(C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecular structure of 4-tert-butylsulfanyl-N,N-dimethylaniline (C₁₂H₁₉NS) consists of a benzene ring substituted with three functional groups:
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N,N-Dimethylamino group (-N(CH₃)₂) at the amine position, imparting strong electron-donating effects.
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tert-Butylsulfanyl group (-S-C(CH₃)₃) at the para position, contributing steric bulk and moderate electron-withdrawing characteristics due to the sulfur atom.
The tert-butylsulfanyl group’s steric hindrance significantly influences the compound’s reactivity, particularly in electrophilic substitution reactions, where the para position is already occupied, directing incoming electrophiles to meta or ortho positions.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₉NS |
Molecular Weight | 209.35 g/mol |
Boiling Point | Estimated 280–300°C (decomposes) |
Solubility | Soluble in organic solvents (e.g., DCM, THF) |
Density | ~1.05 g/cm³ |
Refractive Index | ~1.58 (predicted) |
Electronic and Steric Effects
The N,N-dimethylamino group elevates electron density on the aromatic ring via resonance (+R effect), activating the ring toward electrophilic attacks. Conversely, the tert-butylsulfanyl group introduces steric hindrance and a mild -I (inductive) effect due to the electronegative sulfur atom, creating a nuanced electronic environment. This duality makes the compound a candidate for selective reactivity in synthetic applications, such as controlled polymerization or catalysis.
Synthesis and Reaction Pathways
Synthetic Routes
While no direct synthesis of 4-tert-butylsulfanyl-N,N-dimethylaniline is documented, plausible methods can be inferred from analogous compounds:
Thioether Formation via Nucleophilic Substitution
A two-step synthesis is feasible:
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Preparation of 4-Bromo-N,N-dimethylaniline:
Bromination of N,N-dimethylaniline using bromine (Br₂) in acetic acid at 0–5°C . -
Sulfur-Alkylation with tert-Butylthiol:
Reaction of 4-bromo-N,N-dimethylaniline with tert-butylthiol (HS-C(CH₃)₃) in the presence of a base (e.g., K₂CO₃) and a palladium catalyst for C–S bond formation .
Reaction Equation:
Direct Sulfenylation of N,N-Dimethylaniline
An alternative one-pot approach involves electrophilic sulfenylation using tert-butylsulfenyl chloride (Cl-S-C(CH₃)₃) under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) facilitates the substitution at the para position:
Reaction Dynamics
The compound’s reactivity is shaped by its substituents:
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Electrophilic Aromatic Substitution (EAS): The dimethylamino group directs electrophiles to the ortho/para positions, but the bulky tert-butylsulfanyl group sterically blocks the para site, favoring ortho-substitution.
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Oxidation: The sulfur atom in the tert-butylsulfanyl group can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂, KMnO₄).
Applications in Scientific Research
Catalysis and Polymerization
The tert-butylsulfanyl group’s steric bulk makes this compound a potential ligand in transition metal catalysis. For example, in palladium-catalyzed cross-coupling reactions, the sulfur atom can coordinate to the metal center, modulating catalytic activity.
Materials Science
In polymer chemistry, the compound could act as a chain-transfer agent or initiator in radical polymerization, leveraging the stability of the tert-butylsulfanyl radical. Its thermal stability (decomposition >250°C) suits high-temperature processes.
Biological Activity
While toxicity data specific to this compound are lacking, structural analogs like N,N-dimethylaniline exhibit moderate toxicity (oral LD₅₀ in rats: 1,410 mg/kg). The tert-butylsulfanyl group may alter metabolic pathways, potentially leading to sulfoxide metabolites via hepatic oxidation.
Comparative Analysis with Analogous Compounds
Table 2: Comparison of Substituent Effects
Compound | Electronic Effect | Steric Effect | Reactivity Profile |
---|---|---|---|
N,N-Dimethylaniline | Strong +R (activating) | Low | High EAS reactivity |
4-tert-Butyl-N,N-dimethylaniline | Moderate +R | High (tert-butyl) | Ortho-directed EAS |
4-tert-Butylsulfanyl-N,N-dimethylaniline | +R with -I (sulfur) | Very High | Selective ortho substitution |
The sulfur atom in 4-tert-butylsulfanyl-N,N-dimethylaniline introduces polarizability, enhancing interactions in non-polar solvents—a trait exploitable in phase-transfer catalysis.
Future Research Directions
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Catalytic Applications: Investigate ligand efficacy in asymmetric synthesis.
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Polymer Chemistry: Explore its role in living radical polymerization.
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Toxicological Studies: Assess metabolic pathways and ecotoxicology.
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